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molecular formula C11H14O3 B8475904 Prenylphloroglucinol

Prenylphloroglucinol

Cat. No. B8475904
M. Wt: 194.23 g/mol
InChI Key: LGXFMMUYSNAYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04578520

Procedure details

Phloroglucinol was treated with prenylchloride using the same procedure as described in Example 2 to yield prenylphloroglucinol. Prenylphloroglucinol was treated with butyrylchloride, according to the same procedure as described for the preparation of 2,4-dibutyrylphloroglucinol in Example 34 (Method 2) to yield 5,7-dihydroxy-6,8-dibutyryl-2,2-dimethylchroman (36) after chromatography with silica gel (petroleum ether, ethyl acetate, 4:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[C:7]([OH:8])[CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:10](Cl)[CH:11]=[C:12]([CH3:14])[CH3:13]>>[CH2:10]([C:3]1[C:4]([OH:5])=[CH:6][C:7]([OH:8])=[CH:9][C:1]=1[OH:2])[CH:11]=[C:12]([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C(C)C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C(C)C)C1=C(O)C=C(C=C1O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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